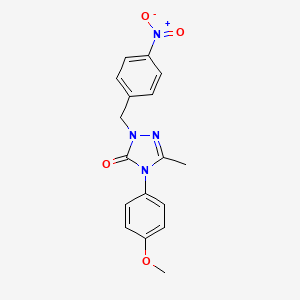

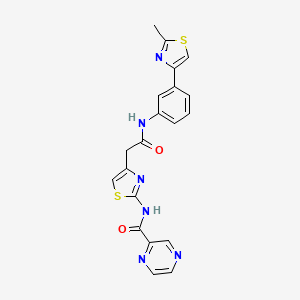

![molecular formula C18H16N2O4 B2957996 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide CAS No. 1421515-42-5](/img/structure/B2957996.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide” is a complex organic compound. It contains a benzodioxole group, which is a type of aromatic ether . This compound is related to a class of compounds known as cinnamides, which have been found to have various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Schiff base reactions . In these reactions, an aldehyde or ketone reacts with an amine to form an imine or Schiff base. For instance, a series of compounds were designed and synthesized using computer-aided drug discovery approaches based on the auxin receptor TIR1 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the specific conditions and reactants used. For instance, it was found that a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted using various computational tools. For instance, molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors can be calculated . The compound’s drug-likeness and bioavailability can also be assessed .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

A study by Jiao et al. (2009) designed and synthesized a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including compounds with benzo[d][1,3]dioxole derivatives, which exhibited inhibitory activity against histone deacetylases. These compounds showed promising antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, indicating their potential in cancer therapy through epigenetic modulation (Jiao et al., 2009).

Anticancer Activity

Imramovský et al. (2013) reported the synthesis of various 2-hydroxy-N-(arylalkyl)benzamides and evaluated their antiproliferative and cytotoxic activities in cancer cell lines. One compound demonstrated reduced proliferation and induced apoptosis in a melanoma cell line, suggesting its potential as an anticancer agent (Imramovský et al., 2013).

Metabolic Studies

Ross et al. (1983) investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, providing insights into the metabolism of benzamide derivatives. This research could inform the development of compounds with improved metabolic profiles for therapeutic applications (Ross et al., 1983).

PET Radiotracers for Alzheimer's Disease

Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors based on a benzodioxole framework for potential use as PET radiotracers in imaging Alzheimer's disease. This work highlights the application of such compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Gao et al., 2018).

Wirkmechanismus

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s transcriptional activity .

Biochemical Pathways

The compound’s action on the auxin receptor TIR1 affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .

Result of Action

The compound’s action results in enhanced root growth in plants . By acting as an agonist to the auxin receptor TIR1, it promotes root-related signaling responses . This leads to an increase in root growth, which can be beneficial for plants, especially in nutrient-poor environments .

Biochemische Analyse

Biochemical Properties

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide plays a role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules . The compound’s frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), account for its ability to donate and accept electrons . This property is crucial for its interactions with various biomolecules .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, some compounds with similar structures have shown potent growth inhibition properties against human cancer cell lines . This compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. The compound’s ability to donate and accept electrons, as indicated by its HOMO and LUMO energies, contributes to its binding interactions with biomolecules . This can lead to enzyme inhibition or activation and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c19-10-12-2-1-3-14(8-12)18(22)20-7-6-15(21)13-4-5-16-17(9-13)24-11-23-16/h1-5,8-9,15,21H,6-7,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDTXRROKHRIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC(=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2957916.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)

![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)

![2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2957931.png)

![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)

![2,2-Difluoro-6-azaspiro[3.4]octane](/img/structure/B2957935.png)